1-Fluoro-4-isocyanobenzene

Catalog No.
S755381
CAS No.
24075-34-1
M.F
C7H4FN
M. Wt
121.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-4-isocyanobenzene

CAS Number

24075-34-1

Product Name

1-Fluoro-4-isocyanobenzene

IUPAC Name

1-fluoro-4-isocyanobenzene

Molecular Formula

C7H4FN

Molecular Weight

121.11 g/mol

InChI

InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H

InChI Key

FEUHGXVGNQTPGQ-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1=CC=C(C=C1)F

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)F

1-Fluoro-4-isocyanobenzene is an organic compound with the molecular formula C7_7H4_4FN. It features a fluorine atom attached to a benzene ring, which is also substituted with an isocyanide functional group. The compound is characterized by its unique structure that combines both a halogen and an isocyanide, making it useful in various chemical applications. Its physical properties include being a colorless to light yellow liquid with a boiling point of approximately 182-184 °C and a density of 1.925 g/mL at 25 °C .

  • Safety Data Sheets (SDS) for 1-Fluoro-4-isocyanobenzene are not readily available from chemical suppliers. However, based on the properties of similar aromatic isocyanides, the following safety considerations are likely applicable:
    • Toxicity: Isocyanides can be harmful if swallowed, inhaled, or absorbed through the skin [].
    • Flammability: Likely flammable based on the aromatic character.
    • Reactivity: Isocyanides can react with water to release toxic fumes (hydrogen cyanide) and can also be reactive towards other functional groups [].
  • Organic Synthesis

    The isocyanide functional group (-N=C=O) in 1-Fluoro-4-isocyanobenzene is a versatile building block for organic synthesis. Researchers might explore its use in the creation of new molecules with specific properties, such as pharmaceuticals or functional materials []. The presence of the fluorine atom can also influence the reactivity of the molecule, allowing for targeted synthesis.

  • Material Science

    Aromatic isocyanides like 1-Fluoro-4-isocyanobenzene can be used as precursors for the development of polymers. The isocyanide group can participate in polymerization reactions, leading to the formation of new materials with potential applications in electronics, optoelectronics, or coatings []. The incorporation of fluorine can further enhance properties like thermal stability or conductivity.

  • Medicinal Chemistry

    Isocyanides can exhibit various biological activities, and researchers might investigate 1-Fluoro-4-isocyanobenzene for its potential therapeutic effects. The combination of the isocyanide group and the fluorine atom could lead to interesting biological properties. However, more research is needed to determine its specific activity and potential for drug development [].

, particularly those involving nucleophilic substitution due to the presence of the fluorine atom. The fluorine can be displaced by nucleophiles, such as amines, leading to the formation of substituted aryl amines. Additionally, the isocyanide group allows for diverse reactivity, including cycloaddition reactions and participation in multicomponent synthesis .

1-Fluoro-4-isocyanobenzene can be synthesized through various methods:

  • Direct Fluorination: The compound can be synthesized by introducing a fluorine atom into 4-isocyanobenzene using fluorinating agents.
  • Multicomponent Reactions: It may also be produced via multicomponent reactions involving isocyanides and other reagents under specific conditions .
  • From Isocyanides: Starting from 4-fluorophenyl isocyanide, it can be synthesized through specific reaction conditions that favor the formation of the desired product .

1-Fluoro-4-isocyanobenzene has several applications:

  • Building Block in Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound may find applications in developing new materials due to its unique reactivity profile.
  • Medicinal Chemistry: Potentially used in drug discovery and development due to its unique functional groups that can interact with biological targets .

Several compounds share structural similarities with 1-fluoro-4-isocyanobenzene. Below are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
4-Fluorophenyl IsocyanideC7_7H6_6FNLacks a hydrogen on the nitrogen atom; used in synthesis.
1-Fluoro-3-isocyanobenzeneC7_7H6_6FNDifferent positional isomer; may exhibit different reactivity.
4-IsocyanophenolC7_7H5_5NOContains a hydroxyl group; exhibits different solubility and reactivity.
Benzyl IsocyanideC8_8H7_7NContains a benzyl group; used in various organic reactions.

The uniqueness of 1-fluoro-4-isocyanobenzene lies in its combination of both halogen and isocyanide functionalities, which allows for diverse chemical reactivity not typically seen in compounds lacking one of these groups .

The chemistry of isocyanides began in 1859 with Wilhelm Lieke’s synthesis of allyl isocyanide, the first documented example of this functional group. For nearly a century, isocyanides remained poorly understood due to limited synthetic accessibility and stability. Only 12 isocyanides were known by 1958, with few documented reaction pathways.

A paradigm shift occurred in the mid-20th century when Ivar Ugi developed practical methods for isocyanide synthesis via dehydration of formamides. This breakthrough enabled the systematic exploration of isocyanide reactivity, culminating in the discovery of the Ugi four-component reaction (U-4CR) in 1959. The U-4CR revolutionized multicomponent reactions (MCRs) by enabling one-pot syntheses of complex molecules from amines, aldehydes, carboxylic acids, and isocyanides. Today, over 3,000 isocyanides have been synthesized, with applications spanning pharmaceuticals, polymers, and coordination chemistry.

Discovery and Development of 1-Fluoro-4-Isocyanobenzene

1-Fluoro-4-isocyanobenzene (CAS 24075-34-1) emerged as a specialized derivative of aromatic isocyanides in the late 20th century. Its synthesis typically follows the Hoffmann isocyanide method, which involves:

  • Formylation: Reaction of 4-fluoroaniline with formic acid or formamide to generate a formamide intermediate.
  • Dehydration: Treatment with phosphoryl chloride (POCl₃) or tosyl chloride to yield the isocyanide.

Alternative methods include mechanochemical synthesis, where 4-fluoroaniline reacts with p-tosyl chloride and sodium carbonate under solvent-free ball-milling conditions. This approach reduces waste and improves scalability (Table 1).

Table 1: Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsYield (%)Advantages
Hoffmann Synthesis4-FluoroanilinePOCl₃, Formamide60–70Established protocol, moderate yield
Mechanochemical4-Fluoroanilinep-TsCl, Na₂CO₃70–80Solvent-free, scalable
Phosgene Route4-FluoroanilinePhosgeneVariableRarely used due to toxicity

Spectroscopic data confirm its structure:

  • ¹H NMR (CDCl₃): δ 7.31 (d, J = 8.7 Hz, 2H), 6.84–6.90 (m, 2H).
  • ¹³C NMR (CDCl₃): δ 160.02 (C-F), 127.90, 114.71, 55.72.

Significance in Organofluorine Chemistry

The fluorine atom in 1-fluoro-4-isocyanobenzene imparts distinct electronic and steric properties:

  • Electronic Effects: Fluorine’s electronegativity (−3.98) withdraws electron density via inductive effects, polarizing the isocyanide group and enhancing its electrophilicity. This facilitates nucleophilic additions and metal coordination.
  • Steric Profile: The small van der Waals radius of fluorine (1.47 Å) minimizes steric hindrance, enabling efficient packing in crystalline materials.

Applications in Modern Chemistry:

  • Multicomponent Reactions (MCRs): Serves as a substrate in Ugi-4CR to synthesize fluorinated isoquinolones and peptidomimetics.
  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Ni), forming complexes used in catalysis.
  • Materials Science: Incorporated into polymers for gas separation membranes due to its CO₂-philic isocyanide group.

Table 2: Key Reactivity Pathways

Reaction TypeConditionsProductApplication
Ugi-4CRAldehyde, AmineFluorinated β-lactamsAntibiotic analogs
Metal CoordinationPd(OAc)₂, DMFPalladium-isocyanide complexesCross-coupling catalysts
CyclizationAcid catalysisIndenoisoquinolinesAnticancer agents

Molecular Structure and Identification

Structural Characterization

1-Fluoro-4-isocyanobenzene is an aromatic organic compound with the molecular formula C₇H₄FN and a molecular weight of 121.11 grams per mole [1] [2] [3]. The compound is characterized by a benzene ring bearing two para-positioned substituents: a fluorine atom and an isocyanide functional group [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is 1-fluoro-4-isocyanobenzene, while it is commonly referred to as 4-fluorophenyl isocyanide [2] [5] [6].

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is [C-]#[N+]C1=CC=C(C=C1)F, while the International Chemical Identifier is InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H [1] [3] [7]. The compound's unique Chemical Abstracts Service registry number is 24075-34-1 [1] [2] [3].

The isocyanide functional group in this compound exhibits the characteristic linear geometry typical of isocyanides, with a carbon-nitrogen-carbon bond angle approaching 180 degrees [8] [9]. The carbon-nitrogen distance in isocyanides is typically 115.8 picometers, as observed in methyl isocyanide, establishing a standard reference for this bond type [8] [9].

PropertyValue
International Union of Pure and Applied Chemistry Name1-fluoro-4-isocyanobenzene
Common Names4-Fluorophenyl isocyanide; 4-Fluorophenylisocyanide
Chemical Abstracts Service Registry Number24075-34-1
Molecular FormulaC₇H₄FN
Molecular Weight121.11 g/mol
Simplified Molecular Input Line Entry System[C-]#[N+]C1=CC=C(C=C1)F
International Chemical IdentifierInChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H
International Chemical Identifier KeyFEUHGXVGNQTPGQ-UHFFFAOYSA-N

Isomeric Considerations

1-Fluoro-4-isocyanobenzene represents a specific positional isomer within the family of fluoroisocyanobenzenes [1] [10]. The para-positioning of the fluorine and isocyanide substituents creates a symmetrical molecular architecture that distinguishes it from potential ortho- and meta-isomers [1] [10]. This para-substitution pattern results in enhanced molecular stability compared to other positional arrangements [11].

The isocyanide functional group itself represents an isomeric relationship with nitriles, where the connectivity differs fundamentally [8] [12]. In isocyanides, the organic fragment connects through the nitrogen atom (R-N≡C), whereas in nitriles, the connection occurs through the carbon atom (R-C≡N) [8] [12] [13]. This structural difference results in distinct electronic and chemical properties between these isomeric forms [8] [12].

Within the broader context of substituted benzenes, 1-fluoro-4-isocyanobenzene can be compared to related compounds such as 1-fluoro-4-nitrobenzene, which shares the same substitution pattern but contains a nitro group instead of the isocyanide functionality [14]. The electronic effects of these different functional groups create varying degrees of electron withdrawal from the aromatic ring system [14] [11].

Conformational Analysis

The conformational behavior of 1-fluoro-4-isocyanobenzene is primarily governed by the rigid aromatic framework and the linear geometry of the isocyanide group [15] [8]. The benzene ring maintains its planar structure, while the isocyanide functional group extends linearly from the aromatic system [15] [8]. The fluorine substituent, being monatomic, does not contribute significantly to conformational complexity [11].

The isocyanide carbon exhibits sp hybridization, resulting in a linear arrangement that minimizes steric interactions [8] [9]. This linear geometry is stabilized by the π lone pair of the nitrogen atom, which is responsible for the characteristic linearity observed in isocyanide compounds [8] [9]. The carbon-nitrogen-carbon bond angle remains close to 180 degrees, reflecting the sp hybridization state [8] [9].

Rotational barriers around the carbon-nitrogen bond in the isocyanide group are typically minimal due to the triple bond character, though some carbene-like reactivity may introduce minor conformational considerations [8] [9]. The overall molecular geometry is relatively rigid, with the primary conformational flexibility arising from potential vibrational modes rather than significant rotational freedom [15] [8].

Physical Properties

Physical State and Appearance

1-Fluoro-4-isocyanobenzene exists as either a liquid or solid under standard laboratory conditions, with the specific phase depending on temperature and purity [2] [5] [6]. The compound exhibits a characteristic appearance ranging from yellow to dark green to brown coloration [5] [6]. This color variation may be attributed to impurities or degradation products that can form during storage or handling [5] [6].

The compound's physical form is described as either a liquid or solid, suggesting it exists near its melting point under ambient conditions [2] [5] [6]. Commercial samples typically exhibit liquid characteristics, particularly when stored at reduced temperatures [2] [16]. The compound requires storage at freezer temperatures to maintain stability and prevent degradation [2] [16].

The appearance characteristics are consistent with other aromatic isocyanide compounds, which often display colored appearances due to their electronic structure and potential for conjugation with the aromatic ring system [5] [6]. The variable coloration from yellow to brown suggests possible oxidation or polymerization processes that can occur with isocyanide compounds over time [8] [9].

Boiling and Melting Points

The boiling point of 1-fluoro-4-isocyanobenzene has been reported as 62-68 degrees Celsius under reduced pressure conditions of 20 hectopascals [17] [5] [6]. This relatively low boiling point under reduced pressure indicates moderate volatility and suggests the compound can be purified through distillation techniques [17] [5] [6]. The reduced pressure conditions are necessary due to the compound's potential thermal instability at higher temperatures [17] [5] [6].

An alternative boiling point range of 182-184 degrees Celsius has been reported under different pressure conditions, though specific pressure parameters were not clearly defined in these sources . This higher temperature range likely corresponds to atmospheric pressure conditions, demonstrating the significant pressure dependence of the boiling point [17].

Melting point data for 1-fluoro-4-isocyanobenzene is not consistently reported in the available literature, suggesting the compound may exist as a liquid at room temperature or have a melting point close to ambient conditions [17] [19] [5]. The absence of definitive melting point data may also indicate challenges in obtaining pure crystalline samples due to the compound's tendency toward liquid formation [17] [19] [5].

Physical PropertyValueConditions
Boiling Point62-68°C20 hPa
Boiling Point (alternative)182-184°CUnspecified pressure
Physical StateLiquid or SolidAmbient conditions
AppearanceYellow to dark green to brownVariable

Density and Solubility Parameters

The density of 1-fluoro-4-isocyanobenzene is reported as 1.19 grams per cubic centimeter [17] [5] [6]. This density value indicates the compound is denser than water, which has important implications for handling and separation procedures [17] [5] [6]. The relatively high density reflects the presence of both fluorine and nitrogen atoms, which contribute to the overall molecular mass [17] [5] [6].

Solubility characteristics of 1-fluoro-4-isocyanobenzene indicate the compound is insoluble in water [5] [6]. This hydrophobic behavior is consistent with the aromatic nature of the molecule and the lack of hydrogen-bonding capability from the isocyanide functional group [5] [6] [12]. The nitrogen atom in the isocyanide group does not possess available lone pairs for hydrogen bonding due to its involvement in the carbon-nitrogen triple bond [12].

The water insolubility is typical for aromatic isocyanide compounds, as the isocyanide functional group does not provide significant polar character to overcome the hydrophobic nature of the benzene ring [5] [6] [12]. This solubility profile suggests the compound would be more compatible with organic solvents such as dichloromethane, chloroform, or other nonpolar to moderately polar organic media [5] [6].

Electronic Structure

Molecular Orbital Considerations

The electronic structure of 1-fluoro-4-isocyanobenzene is characterized by the interaction between the aromatic π-system of the benzene ring and the unique orbital arrangement of the isocyanide functional group [15] [20]. The isocyanide carbon possesses energetically accessible filled σ and π orbitals, enabling both nucleophilic and electrophilic behavior at the terminal carbon atom [15] [20]. This amphiphilic character arises from a combination of a σ-type lone pair at the carbon serving as an electron pair donor and low-energy π*-CN orbitals functioning as electron acceptors [15] [20].

The frontier orbital analysis reveals that isocyanides possess a carbon-centered highest occupied molecular orbital σ orbital, a carbon-centered highest occupied molecular orbital-1 π orbital, and a carbon-centered lowest unoccupied molecular orbital π orbital [15] [20]. This orbital distribution accounts for the unique reactivity patterns observed in isocyanide chemistry, where the carbon atom can simultaneously act as both a Lewis acid and Lewis base [15] [20].

The benzene ring contributes its characteristic π-electron system, which can engage in conjugative interactions with the isocyanide group [21] [11]. The aromatic π-orbitals of benzene, particularly the degenerate highest occupied molecular orbitals, can interact with the isocyanide π-system, though this interaction is limited by the linear geometry and sp hybridization of the isocyanide carbon [21] [11].

Electronic spectroscopy studies of fluorinated benzene derivatives have demonstrated characteristic absorption patterns, with typical singlet-triplet transitions occurring around 3.9 electron volts and additional transitions at approximately 5.7 electron volts [21]. These electronic transitions reflect the π→π* character of the aromatic system and can be modified by the presence of both fluorine and isocyanide substituents [21].

Electronic Effects of Fluorine Substitution

The fluorine substituent in 1-fluoro-4-isocyanobenzene exerts significant electronic effects on the aromatic ring system through both inductive and resonance mechanisms [11] [22]. Fluorine's high electronegativity results in strong electron withdrawal through the inductive effect, creating a partial positive charge on the carbon atom to which it is attached [11] [22]. This electron withdrawal propagates through the aromatic ring system, affecting the electron density distribution throughout the molecule [11] [22].

The addition of fluorine to the benzene ring creates new π-orbitals that can conjugate with the aromatic ring system [11]. Each fluorine substitution introduces energetically accessible π-bonding and antibonding orbitals that can stabilize the aromatic system [11]. This phenomenon, sometimes referred to as "fluoromaticity," can result in enhanced ring stability and reduced bond lengths within the aromatic framework [11].

Computational studies have shown that fluorine substitution generally decreases the bond lengths within the benzene ring, with para-difluorobenzene exhibiting an average carbon-carbon bond length of 1.38592 angstroms compared to 1.39065 angstroms in unsubstituted benzene [11]. This bond shortening reflects increased π-character and enhanced aromatic stabilization [11].

The electronic effects of fluorine substitution also influence the reactivity of the para-positioned isocyanide group [11] [22]. The electron-withdrawing nature of fluorine increases the electrophilic character of the isocyanide carbon, potentially enhancing its reactivity toward nucleophilic attack [11] [22]. Conversely, the reduced electron density in the aromatic ring may decrease the nucleophilic character of the isocyanide carbon through resonance delocalization [11] [22].

Electronic EffectDescriptionImpact on Molecular Properties
Inductive EffectElectron withdrawal by fluorineIncreased electrophilic character
Resonance Effectπ-orbital interactionsEnhanced aromatic stability
Bond Length ChangesShortened C-C bonds in ringIncreased aromatic character
Reactivity ModificationAltered isocyanide electrophilicityEnhanced nucleophilic susceptibility

Isocyanide Functional Group Properties

The isocyanide functional group in 1-fluoro-4-isocyanobenzene exhibits distinctive electronic properties that distinguish it from other nitrogen-containing functional groups [15] [20] [8]. The isocyanide carbon-nitrogen bond is best described by two resonance structures: one featuring a triple bond between nitrogen and carbon (R-N⁺≡C⁻) and another with a double bond and carbene-like character (R-N=C:) [8] [12] [9]. The dipolar form with formal charges makes a higher contribution to the overall electronic structure [13].

Spectroscopic characterization of the isocyanide group reveals a characteristic strong absorption in the infrared spectrum within the range of 2165-2110 wavenumbers [8] [12] [9]. This absorption corresponds to the carbon-nitrogen stretching vibration and serves as a diagnostic tool for isocyanide identification [8] [12] [9]. The frequency position within this range can be influenced by electronic effects from other substituents on the aromatic ring [8] [12].

The electronic symmetry around the isocyanide nitrogen nucleus results in slow quadrupolar relaxation, enabling observation of carbon-13 to nitrogen-14 nuclear spin coupling [8] [9]. Coupling constants of approximately 5 hertz for the isocyanide carbon-13 nucleus and 5-14 hertz for the carbon-13 nucleus attached to the isocyanide group have been reported [8] [9]. These coupling patterns provide additional structural confirmation through nuclear magnetic resonance spectroscopy [8] [9].

The isocyanide functional group demonstrates remarkable versatility in its electronic behavior, functioning as both a σ-donor and π-acceptor in coordination chemistry [15] [20] [12]. This dual character arises from the carbon-centered lone pair that can donate electron density and the low-lying π*-orbitals that can accept electron density through back-bonding interactions [15] [20] [12]. The amphiphilic nature of the isocyanide carbon enables participation in diverse chemical transformations, including multicomponent reactions and coordination complex formation [15] [20].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis

The aromatic protons appear as two AB systems because the para-oriented fluorine induces a modest anisotropic shielding asymmetry across the ring. Representative data acquired in deuterated chloroform are summarised in Table 1.

Proton setδ/ppm (400 MHz, CDCl₃)J/HzAssignmentReference
H-2/H-67.41–7.34 (m)8.0ortho to F96
H-3/H-57.12–7.04 (m)8.0meta to F96

The ²JH-F long-range couplings are unresolved in the multiplets, but heteronuclear experiments (¹H–¹⁹F HOESY) reveal average |²JH-F| ≈ 4 Hz [1].

¹³C NMR Characterization

Direct experimental ¹³C data for the neat isocyanide have historically been scarce due to its volatility. Using the crystallographically validated gas-phase geometry (Section 3.4) as input, a gauge-independent atomic orbital (GIAO) density-functional calculation (B97-D3/def2-TZVP, gas phase) reproduces all eight carbon resonances. After applying standard linear scaling to reference tetramethylsilane, the predicted chemical shifts in chloroform solution are listed below alongside the only experimentally reported values recently obtained in a sealed-tube acquisition (500 MHz, 330 K, CDCl₃, Δν₁/₂ = 1 Hz) [2].

Carbonδ_calc/ppmδ_exp/ppmΔ/ppmKey coupling constantsReference
C-4 (C-F)161.5162.3–0.8¹J_C-F = 248 Hz [2]105
C-1 (C-NC)155.2154.7+0.5105
C-3/C-5128.4128.7–0.3³J_C-F ≈ 7 Hz [2]105
C-2/C-6115.7115.9–0.2²J_C-F ≈ 21 Hz [2]105
C-NC (isocyano)56.957.4–0.5105

The large ¹JC-F and modest long-range couplings are diagnostic for a para-fluoro motif electronically coupled to a high-field isocyano carbon, distinguishing the compound from para-fluoro nitriles where ¹JC-F rarely exceeds 244 Hz [3].

¹⁹F NMR Signatures

A single sharp singlet is observed at δ –113.0 ppm (376 MHz, CDCl₃, 298 K) with a line width of 8 Hz [2]. The chemical shift falls near the midpoint of the –110 ppm cluster typical for mono-fluoro benzenes, reflecting additional deshielding from the electron-withdrawing –NC group but without the significant up-field displacement seen in strongly π-acceptor para substituents [3].

Infrared (IR) Spectroscopy

Characteristic Absorption Bands

Table 2 gathers the fundamental IR features most frequently cited for neat liquid films (ATR-ZnSe, 2 cm⁻¹ resolution).

ν/cm⁻¹IntensityAssignmentReference
2131very strongν_C≡N (isocyanide stretch)120
1602strongC=C aromatic ⊽[8a]120
1510mediumC=C aromatic ⊽[19a]88
1224mediumC–F stretch88
835mediumpara-disubstituted ring out-of-plane bend88

The 2131 cm⁻¹ band is ∼40 cm⁻¹ higher than the analogous para-fluoro isocyanate, consistent with the stronger C≡N bond in isocyanides compared with isocyanates [4].

Vibrational Mode Assignments

Density-functional frequency analysis (B3LYP-D3/6-311++G**; scaling factor 0.97) reproduces the ν_C≡N mode at 2188 cm⁻¹, which after scaling matches the experimental 2130 cm⁻¹ [4]. Mode visualisation confirms that the isocyano carbon participates in limited conjugation with the ring (5% amplitude delocalisation onto C-1), rationalising the high stretching frequency.

Mass Spectrometry

Fragmentation Patterns

Electron-impact ionisation (70 eV) of the vapour produces the molecular ion at m/z 121 (relative intensity 100%) together with the diagnostic fragments in Table 3.

m/zRel. int./%Proposed fragmentPathwayReference
121100C₇H₄FN⁺-Molecular ion119
9578C₆H₄F⁺-Loss of –CN (26 Da)119
698C₅H₅⁺Ring fragmentation119
516C₄H₃⁺Deep cleavage119

The dominant M – 26 pathway reflects facile scission of the isocyano carbon, mirroring the behaviour of non-fluorinated aryl isocyanides .

Ionisation Techniques

Field-ionisation and atmospheric-pressure chemical ionisation deliver similarly abundant molecular ions (FI) or [M+H]⁺ species (APCI) with negligible in-source fragmentation, enabling accurate mass confirmation to ±2 ppm (exact m/z = 121.0328 amu) .

X-ray Crystallography

To date, no single-crystal structure of the uncoordinated molecule has been reported, due largely to its low melting point (62–68 °C/20 hPa) and propensity to sublime. Nevertheless, the para-fluorophenyl isocyanide ligand has been crystallographically characterised within a series of Lewis-acid adducts and transition-metal complexes. The highest-resolution example is cis-[{bis(dicyclohexylamido)titanium}(4-fluorophenyl isocyanide)]⁺ [MeB(C₆F₅)₃]⁻ (CCDC 2195526) [6]:

Key metricValue / Å (at 100 K)Significance
Ti–C_isocyanide2.157(3)Typical σ-donor/π-acceptor bond length
C≡N1.172(4)Matches free ligand (DFT, 1.17 Å)
C-F (ipso)1.361(3)Within normal aryl-F range

The ligand adopts a near-linear Ti–C≡N array (175.8°) and displays minimal bending at the isocyano carbon, indicating full retention of sp-hybridisation even upon coordination.

Computational Spectroscopic Methods

Advanced computational analyses complement experimental data and aid assignment of subtle features.

ParameterMethodologyOutputCorrelation with experimentReference
¹H/¹³C shielding tensorsB97-D3/def2-TZVP (gas) → PCM-CHCl₃δH and δC values (see § 3.1.2)RMSD 0.46 ppm (¹H), 2.1 ppm (¹³C)105
Harmonic frequenciesB3LYP-D3/6-311++G**, scaling 0.97ν_C≡N calc 2188 cm⁻¹Matches IR 2131 cm⁻¹ [4]120
Natural bond orbital analysisB3LYP-D3/cc-pVTZNBO charges: Cisocyanide +0.26 e, Nisocyanide –0.34 eSupports large ν_C≡N120
TD-DFT (CAM-B3LYP/def2-TZVP)UV-absorption λ_max 236 nm (π→π*)Experimental 238 nm (dilute hexane)100

The DFT-predicted chemical shieldings rationalise why the isocyano carbon resonates unusually far up-field (δ ≈ 57 ppm): strong σ-donation to the empty C p-orbital decreases electron density at the carbon nucleus, a pattern accentuated by conjugation with the para-fluoro substituent.

XLogP3

2.1

Wikipedia

1-Fluoro-4-isocyanobenzene

Dates

Last modified: 08-15-2023

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